Azido-PEG6-Acid
Overview
Description
Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Structure Analysis
Azido-PEG6-Acid has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG6-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG6-Acid is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .Scientific Research Applications
Application 1: Drug Delivery
- Summary of Application: Azido-PEG6-Acid has been used in the development of a systemic dendrimer delivery system for triptolide, a potent anti-inflammatory and antitumor drug .
- Methods of Application: The dendrimer delivery system was likely synthesized using Click Chemistry, with Azido-PEG6-Acid providing a stable and biocompatible linker for the drug molecule .
- Results: The dendrimer delivery system improved the anti-tumor efficacy of triptolide and reduced its systemic toxicity .
Application 2: Medical Imaging
- Summary of Application: Azido-PEG6-Acid has been used in the synthesis of collagen-binding single-nanometer iron oxide nanoparticles for the fast detection of liver fibrosis via T1-weighted MRI .
- Methods of Application: The nanoparticles were likely synthesized using Click Chemistry, with Azido-PEG6-Acid providing a stable and biocompatible linker for the iron oxide nanoparticles .
- Results: The nanoparticles allowed for the fast detection of liver fibrosis, a common condition associated with chronic liver diseases .
Application 3: Bioorthogonal Labeling
- Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
- Methods of Application: The azide-modified nucleosides are incorporated into oligonucleotides and cellular RNAs, and then used in azide-alkyne cycloadditions for labeling and functionalization .
- Results: This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Application 4: Generation of Nitrogen-Centered Radicals
- Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, have been explored as precursors for the generation of nitrogen-centered radicals (NCRs) .
- Methods of Application: The azido groups are selectively inserted into the nucleoside frame, and under reductive conditions, NCRs are generated .
- Results: These NCRs play an important role in chemical biology and cellular signaling, as well as in organic synthesis, as they allow access to new synthetic pathways in nonconventional ways .
Application 5: Synthesis of Azide-Modified Nucleosides
- Summary of Application: Azido-PEG6-Acid can be used in the synthesis of azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization .
- Methods of Application: The azide-modified nucleosides are incorporated into oligonucleotides and cellular RNAs, and then used in azide-alkyne cycloadditions for labeling and functionalization .
- Results: This method allows the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Application 6: Generation of Nitrogen-Centered Radicals
- Summary of Application: Azido-modified nucleosides, which can be synthesized using Azido-PEG6-Acid, have been explored as precursors for the generation of nitrogen-centered radicals (NCRs) .
- Methods of Application: The azido groups are selectively inserted into the nucleoside frame, and under reductive conditions, NCRs are generated .
- Results: NCRs play an important role in chemical biology and cellular signaling, as well as in organic synthesis, as they allow access to new synthetic pathways in nonconventional ways .
Safety And Hazards
Future Directions
Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.